N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound that features multiple functional groups, including an isoxazole, oxadiazole, pyrazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the isoxazole and oxadiazole rings, followed by their functionalization and coupling with the pyrazole and carboxamide groups. Common reagents and conditions used in these reactions include:
- Cyclopropylamine for the formation of the cyclopropylisoxazole ring.
- Oxalyl chloride and hydrazine for the synthesis of the oxadiazole ring.
- Methylation agents for introducing the methoxy group.
- Coupling reagents like EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The isoxazole and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the oxadiazole ring may produce a different heterocyclic compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” would depend on its specific interactions with molecular targets. Potential pathways include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: can be compared with other compounds containing isoxazole, oxadiazole, and pyrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c1-21-7-9(15(18-21)23-2)14(22)16-6-12-17-13(20-25-12)10-5-11(24-19-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALJZTNCBUBHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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